molecular formula C11H8BrNO3 B1413834 Ethyl 2-bromo-3-cyano-4-formylbenzoate CAS No. 1805189-03-0

Ethyl 2-bromo-3-cyano-4-formylbenzoate

Cat. No.: B1413834
CAS No.: 1805189-03-0
M. Wt: 282.09 g/mol
InChI Key: ASWOBPSNEYITRM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-4-formylbenzoate is a multifunctional aromatic ester characterized by a bromo (-Br), cyano (-CN), and formyl (-CHO) substituent on a benzoate backbone. The ethyl ester group at the 1-position enhances solubility in organic solvents like ethyl acetate, a common extraction medium noted in bioactive compound studies . Its synthesis likely involves bromination, cyanation, and formylation steps on a substituted benzoic acid precursor, followed by esterification with ethanol, analogous to methods described for related esters (e.g., 4-(benzyloxy)-3-phenethoxybenzaldehyde) .

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-4-3-7(6-14)9(5-13)10(8)12/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWOBPSNEYITRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C=O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-cyano-4-formylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl benzoate followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 2-bromo-3-cyano-4-carboxybenzoate.

    Reduction: Ethyl 2-bromo-3-aminomethyl-4-formylbenzoate.

    Substitution: Ethyl 2-substituted-3-cyano-4-formylbenzoate derivatives.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-4-formylbenzoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-4-formylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of functional groups allows it to participate in various biochemical reactions, influencing cellular processes and pathways. The bromine atom, for example, can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The unique combination of electron-withdrawing groups (-Br, -CN, -CHO) distinguishes Ethyl 2-bromo-3-cyano-4-formylbenzoate from simpler benzoate derivatives:

Compound Name Substituents Key Properties
This compound -Br (2), -CN (3), -CHO (4) High electrophilicity; potential for nucleophilic aromatic substitution at Br
Ethyl 4-formylbenzoate -CHO (4) Moderate reactivity; used in Schiff base synthesis
Ethyl 3-nitro-4-methylbenzoate -NO₂ (3), -CH₃ (4) Lower solubility in ethyl acetate due to nonpolar -CH₃
Ethyl 2-chloro-5-cyano benzoate -Cl (2), -CN (5) Reduced steric hindrance compared to Br analog
  • Bromo vs. Chloro Substituents : Bromine’s larger atomic radius increases steric hindrance, slowing reactions like nucleophilic substitution compared to chloro analogs. However, Br’s higher leaving-group ability enhances utility in cross-coupling reactions.
  • Cyano vs. Nitro Groups: The -CN group offers stronger electron-withdrawing effects than -NO₂, directing electrophilic attacks to specific positions on the ring.

Solubility and Extraction Behavior

Ethyl esters generally exhibit improved solubility in organic solvents. This compound’s polarity (due to -CN and -CHO) may limit solubility in nonpolar solvents like petroleum ether, contrasting with less-polar analogs (e.g., ethyl palmitate) . Ethyl acetate, widely used in extracting bioactive compounds (Tables 18, 20, 23, 26) , is likely an effective solvent for this compound.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-bromo-3-cyano-4-formylbenzoate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoate scaffold. A plausible route involves bromination, cyanation, and formylation steps. For example, bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80°C in CCl₄, followed by cyanation with CuCN in DMF at 120°C, and formylation via the Vilsmeier-Haack reaction (POCl₃/DMF). Optimization includes:
  • Varying stoichiometry of brominating agents to avoid over-bromination.
  • Testing polar aprotic solvents (e.g., DMSO, DMF) to enhance cyanation yields .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks (e.g., formyl proton at ~10 ppm; cyano carbon at ~115 ppm).
  • X-ray Crystallography : Use SHELX software for structure refinement. Key steps include data collection at low temperature (100 K) to reduce thermal motion and employing the Olex2 interface for visualization .
  • IR Spectroscopy : Confirm functional groups (C≡N stretch: ~2200 cm⁻¹; C=O stretch: ~1700 cm⁻¹).

Q. How can purification challenges (e.g., solubility issues) be addressed during synthesis?

  • Methodological Answer :
  • Use gradient recrystallization with mixed solvents (e.g., ethyl acetate/hexane) to improve crystal formation.
  • For chromatographic separation, employ silica gel modified with 5% triethylamine to mitigate polar group interactions.
  • Consider preparative HPLC with a C18 column and acetonitrile/water mobile phase for high-purity isolation .

Advanced Research Questions

Q. What computational methods can predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-311+G(d,p) basis sets to predict electrophilic/nucleophilic sites. For example, the formyl group’s LUMO may dominate reactivity in Diels-Alder reactions.
  • Conceptual DFT Parameters : Compute Fukui indices to identify sites prone to electrophilic attack (e.g., the cyano carbon) .
  • Solvent Effects : Use the COSMO-RS model to simulate solvation energies in polar solvents like DMSO .

Q. How can conflicting spectroscopic data (e.g., unexpected downfield shifts) be resolved during structural validation?

  • Methodological Answer :
  • Perform 2D NMR (NOESY, HMBC) to confirm through-space and through-bond correlations. For instance, HMBC can link the formyl proton to the aromatic ring’s C-4 position.
  • Compare experimental IR/Raman spectra with simulated spectra from DFT to validate vibrational modes.
  • Re-examine crystallographic data for disorder or twinning using SHELXL’s TWIN command .

Q. What strategies mitigate decomposition during long-term storage or under reactive conditions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the ester group).
  • Storage Recommendations : Store under inert gas (Ar) at -20°C in amber vials to prevent photodegradation. Add stabilizers like BHT (0.1%) for radical-sensitive groups .

Critical Analysis of Contradictions in Evidence

  • Synthesis Pathways : highlights bromination-cyanation sequences, but conflicting solvent choices (DMF vs. CCl₄) may require empirical validation for this compound.
  • Safety Data : and classify hazards differently; prioritize EU CLP regulations () for lab handling protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-3-cyano-4-formylbenzoate
Reactant of Route 2
Ethyl 2-bromo-3-cyano-4-formylbenzoate

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